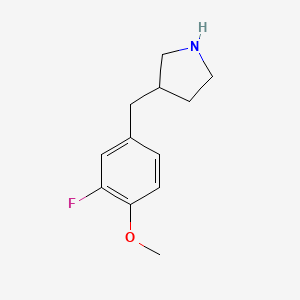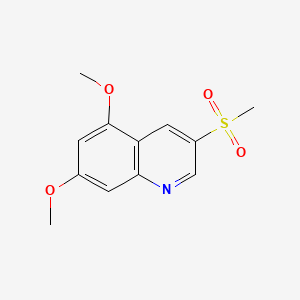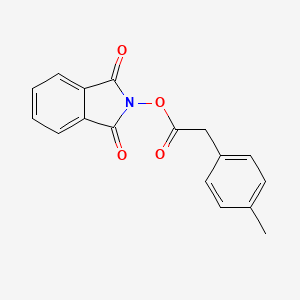![molecular formula C9H8BrN3O2S B13569915 3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a unique combination of a benzotriazole moiety and a thietane ring. The presence of a bromine atom on the benzotriazole ring and the thietane-1,1-dione structure makes this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Bromination: The benzotriazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thietane Ring Formation: The thietane ring can be formed by the reaction of a suitable thiol with an epoxide under acidic or basic conditions.
Coupling Reaction: The brominated benzotriazole is then coupled with the thietane ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the carbonyl groups in the thietane ring.
Substitution: The bromine atom on the benzotriazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Substitution: Various substituted benzotriazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of novel polymers or materials with unique electronic properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing rings or benzotriazole derivatives.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur or nitrogen atoms.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties, which could be explored for this compound.
作用机制
The mechanism of action of 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application. For example:
Catalysis: The compound may coordinate to a metal center, facilitating various catalytic transformations.
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
4-bromo-1H-1,2,3-benzotriazole: Lacks the thietane ring but shares the benzotriazole core with a bromine atom.
1lambda6-thietane-1,1-dione: Lacks the benzotriazole moiety but contains the thietane ring structure.
Uniqueness
The combination of the benzotriazole ring with a bromine atom and the thietane-1,1-dione structure makes 3-(4-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione unique. This dual functionality may impart distinct chemical and biological properties not observed in the individual components.
属性
分子式 |
C9H8BrN3O2S |
|---|---|
分子量 |
302.15 g/mol |
IUPAC 名称 |
3-(4-bromobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)11-12-13(8)6-4-16(14,15)5-6/h1-3,6H,4-5H2 |
InChI 键 |
URPCPSVSUFWQHV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)N2C3=C(C(=CC=C3)Br)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


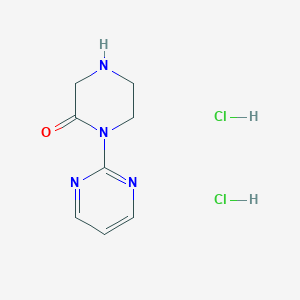
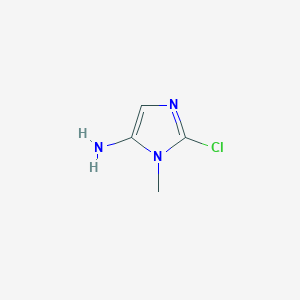


![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)
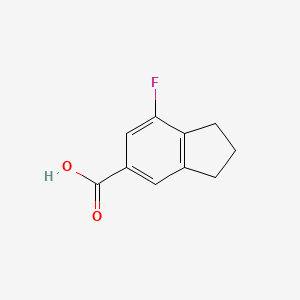


![4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-1H-imidazole-5-carboxylic acid](/img/structure/B13569893.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13569894.png)
